
INCB3344
Übersicht
Beschreibung
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, also known as N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide, is a useful research compound. Its molecular formula is C29H34F3N3O6 and its molecular weight is 577.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Biological Activities
N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide exhibits several biological activities:
Anticancer Activity
Research indicates that this compound may possess anticancer properties by inhibiting specific cancer cell lines. For instance, studies have demonstrated its effectiveness against certain types of leukemia and solid tumors through mechanisms involving apoptosis induction and cell cycle arrest .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various preclinical models. Its mechanism may involve the inhibition of pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases .
Neurological Applications
Given its structural similarity to known neuroprotective agents, N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is being investigated for potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
A selection of case studies highlights the compound's applications:
Wirkmechanismus
Target of Action
The primary target of INCB3344 is the C-C chemokine receptor type 2 (CCR2) . CCR2 is a G-protein coupled receptor (GPCR) that plays a critical role in several inflammatory and autoimmune diseases .
Mode of Action
this compound is a potent and selective antagonist of CCR2 . It inhibits the binding of CCL2 (a chemokine ligand) to CCR2 with nanomolar potency . This inhibition leads to a decrease in CCL2-mediated functional responses such as ERK phosphorylation and chemotaxis .
Biochemical Pathways
The CCL2/CCR2 axis is involved in the activation and recruitment of monocytes/macrophages, which play a key role in the inflammatory response . By inhibiting CCR2, this compound disrupts this pathway, leading to a reduction in macrophage influx and subsequent inflammation .
Pharmacokinetics
this compound has good oral bioavailability and systemic exposure in rodents, allowing for in vivo pharmacological studies . The pharmacokinetic profile of this compound, combined with its in vitro chemotaxis inhibitory potency and free fraction in plasma, allows for the design of dosing regimens targeting different levels of CCR2 inhibition .
Result of Action
The inhibition of CCR2 by this compound leads to a substantial reduction in tissue inflammation . This is evidenced by a decrease in macrophage influx in a mouse model of delayed-type hypersensitivity . Furthermore, therapeutic dosing of this compound significantly reduces disease in mice subjected to experimental autoimmune encephalomyelitis, a model of multiple sclerosis, as well as a rat model of inflammatory arthritis .
Action Environment
The efficacy of this compound can be influenced by environmental factors. For instance, in a study on atherosclerosis in mice, this compound showed in vivo efficacy when administered orally, reducing disease progression . This suggests that the drug’s action, efficacy, and stability can be influenced by factors such as the route of administration and the specific disease environment .
Biologische Aktivität
The compound N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide is a complex organic molecule with potential biological applications. Its structural components suggest it may interact with various biological targets, particularly in the central nervous system (CNS). This article focuses on its biological activity, synthesis, and relevant research findings.
Basic Information
Property | Value |
---|---|
Molecular Formula | C29H34F3N3O6 |
Molecular Weight | 577.592 g/mol |
IUPAC Name | N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
CAS Number | 709018-37-1 |
Purity | ≥ 95% |
Structural Analysis
The compound features several notable functional groups:
- A trifluoromethyl group , which increases lipophilicity and may enhance membrane permeability.
- A benzo[d][1,3]dioxole moiety , often associated with biological activity, particularly in CNS-related pathways.
- A pyrrolidine ring , which can facilitate interactions with various receptors.
Preliminary studies suggest that this compound may act as a ligand for GABA receptors, particularly the GABAA subtype. Compounds that modulate GABAergic activity are of significant interest for their potential use in treating anxiety, seizures, and other CNS disorders. The structural similarities to known benzodiazepines indicate that it may exhibit anxiolytic or sedative effects.
Research Findings
- Affinity Studies : In vitro binding assays have shown that compounds with similar structures exhibit high affinity for benzodiazepine receptors. For instance, a related compound demonstrated a Ki value of 0.44 nM for the BZD receptor, indicating strong binding potential .
- Pharmacological Testing : Animal models have been employed to assess the hypnotic and anticonvulsant properties of structurally analogous compounds. These tests often utilize pentylenetetrazol (PTZ) and maximal electroshock (MES) methods to evaluate efficacy .
- Case Studies : A study on oxadiazole derivatives indicated that modifications in the structure could lead to enhanced biological activity. Similar strategies could be applied to optimize the pharmacological profile of N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide .
Toxicity and Safety
While specific toxicity data for this compound is limited, related compounds have undergone extensive safety evaluations. It is crucial to assess any new candidate's safety profile through standardized toxicological studies before clinical application.
Synthesis Pathways
The synthesis of N-(2-(((3S,4S)-1-(4-(benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions:
- Formation of the Pyrrolidine Ring : The initial step often includes the formation of the pyrrolidine derivative through cyclization reactions involving appropriate amines and carbonyl compounds.
- Introduction of Functional Groups : Subsequent steps involve introducing the benzo[d][1,3]dioxole and trifluoromethyl groups through electrophilic aromatic substitution or similar reactions.
- Final Coupling Reactions : The final product is obtained through coupling reactions that link the various functional groups together .
Eigenschaften
IUPAC Name |
N-[2-[[(3S,4S)-1-[4-(1,3-benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxypyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34F3N3O6/c1-2-39-25-16-35(21-8-10-28(38,11-9-21)19-6-7-23-24(13-19)41-17-40-23)15-22(25)34-26(36)14-33-27(37)18-4-3-5-20(12-18)29(30,31)32/h3-7,12-13,21-22,25,38H,2,8-11,14-17H2,1H3,(H,33,37)(H,34,36)/t21?,22-,25-,28?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZEOSVPWMSEFPW-XYCDVDSTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1CN(C[C@@H]1NC(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F)C3CCC(CC3)(C4=CC5=C(C=C4)OCO5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34F3N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701100838 | |
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
577.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1285539-85-6 | |
Record name | rel-N-[2-[[(3R,4R)-1-[cis-4-(1,3-Benzodioxol-5-yl)-4-hydroxycyclohexyl]-4-ethoxy-3-pyrrolidinyl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701100838 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.